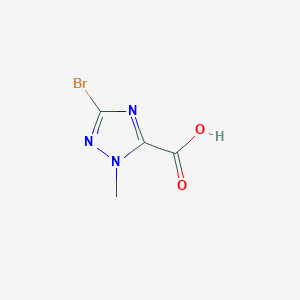
tert-butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate: is a chemical compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfonamide derivativeThe reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate is used as a protecting group for amines. It allows for selective reactions to occur at other functional groups without interference from the amine group .
Biology and Medicine: It can be used as a building block for the synthesis of bioactive molecules and drug candidates .
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and intermediates for various applications, including pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of tert-butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under mild acidic conditions, revealing the free amine group for further reactions. This selective deprotection is crucial in multi-step organic synthesis, allowing for the sequential modification of complex molecules .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl carbamate
- tert-Butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate
Comparison:
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate : This compound has hydroxyl groups instead of the sulfonamide group, making it more hydrophilic and suitable for different types of reactions.
- tert-Butyl carbamate : A simpler structure without additional functional groups, primarily used as a general protecting group for amines.
- tert-Butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate : Contains a sulfanyl group instead of a sulfonamide group, which can lead to different reactivity and applications .
Conclusion
tert-Butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and the chemical industry. Its unique structure allows for selective reactions and protection of amine groups, making it a valuable tool in the development of complex molecules.
Propriétés
Formule moléculaire |
C10H22N2O4S |
|---|---|
Poids moléculaire |
266.36 g/mol |
Nom IUPAC |
tert-butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate |
InChI |
InChI=1S/C10H22N2O4S/c1-9(2,3)16-8(13)12-6-10(4,5)7-17(11,14)15/h6-7H2,1-5H3,(H,12,13)(H2,11,14,15) |
Clé InChI |
HWLKHNUGDSYVHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(C)(C)CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride](/img/structure/B13498110.png)
![2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13498118.png)
![2-(Piperidin-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B13498123.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole](/img/structure/B13498138.png)

![(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498149.png)
![benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate](/img/structure/B13498151.png)
![3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498156.png)
![(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498158.png)


![N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine](/img/structure/B13498183.png)
